![molecular formula C7H6N4O2 B13033824 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a carboxylic acid group attached at the 3-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the cyclization of 5-aminopyrazoles with electrophilic reagents. One common method is the reaction of 5-aminopyrazole with a nitrile or amide substituent at the 4-position, followed by cyclization with urea . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol or dimethyl sulfoxide and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole ring, known for its CDK2 inhibitory activity.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring, used in various pharmacological applications.
Uniqueness
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and carboxylic acid group at the 3-position contribute to its reactivity and potential as a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-3-8-2-4-5(9-3)6(7(12)13)11-10-4/h2H,1H3,(H,10,11)(H,12,13) |
InChI Key |
RGSDAWXGQMOPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C(=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13033747.png)
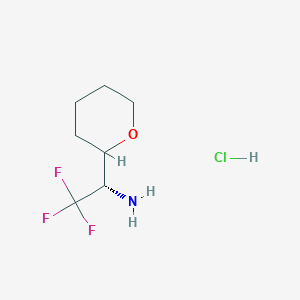
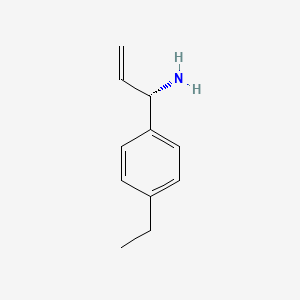


![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
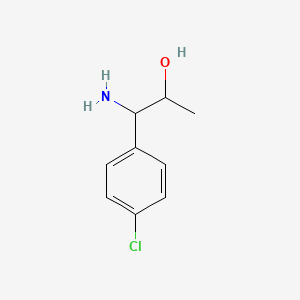
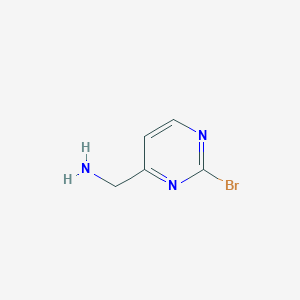
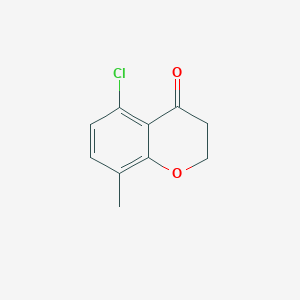
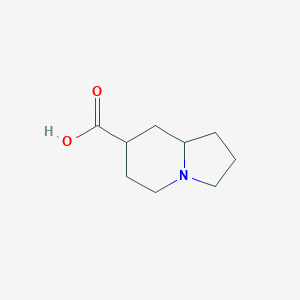
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
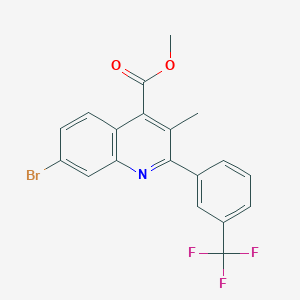
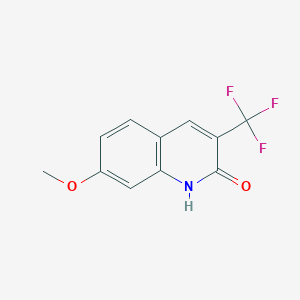
![Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
